![molecular formula C9H9ClN2 B1492116 4-Chloro-2-cyclopropyl-6-vinylpyrimidine CAS No. 2097969-16-7](/img/structure/B1492116.png)
4-Chloro-2-cyclopropyl-6-vinylpyrimidine
Overview
Description
Scientific Research Applications
Conjugate Addition Reactions
“4-Chloro-2-cyclopropyl-6-vinylpyrimidine” can be used in conjugate addition reactions. Various nucleophiles can be added across the vinyl group of this compound, providing the corresponding 2-chloro-4-(2-substituted ethyl)pyrimidines . This reaction is significant in the field of synthetic chemistry .
Nucleophilic Displacement Reactions
This compound can also undergo nucleophilic displacement reactions. Treatment of the products from the conjugate addition reactions with N-methylpiperazine results in nucleophilic displacement of chloride, yielding the corresponding 2,4-disubstituted pyrimidines .
Synthesis of Anilinopyrimidines
“4-Chloro-2-cyclopropyl-6-vinylpyrimidine” can be used in the synthesis of 2-anilinopyrimidines. Aromatic nucleophilic substitution with differently substituted anilines under microwave conditions can yield a series of 2-anilinopyrimidines . The substituents have a significant impact on the course and efficiency of the reaction .
Antitumor Applications
Safety and Hazards
The safety data sheet for a similar compound, 4-chloro-6-methylpyrimidin-2-ylamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It is suggested that the compound and/or its metabolite, des-morpholinocarbonyl cyclopyrimorate, inhibit homogentisate solanesyltransferase (hst), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway .
Mode of Action
The mode of action of 4-Chloro-2-cyclopropyl-6-vinylpyrimidine involves its interaction with homogentisate solanesyltransferase. The compound or its metabolite, des-morpholinocarbonyl cyclopyrimorate, inhibits this enzyme, thereby affecting the plastoquinine biosynthesis pathway .
Biochemical Pathways
The inhibition of homogentisate solanesyltransferase by 4-Chloro-2-cyclopropyl-6-vinylpyrimidine impacts the plastoquinone biosynthesis pathway. This pathway is crucial for the production of plastoquinone, a key component in photosynthesis and other biological processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 18063 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of homogentisate solanesyltransferase by 4-Chloro-2-cyclopropyl-6-vinylpyrimidine leads to a disruption in the plastoquinone biosynthesis pathway. This disruption can have significant molecular and cellular effects, potentially impacting processes such as photosynthesis .
properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-ethenylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c1-2-7-5-8(10)12-9(11-7)6-3-4-6/h2,5-6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIFACDSFKLVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC(=N1)C2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyclopropyl-6-vinylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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